molecular formula C10H12Cl2FNO2 B2783235 Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride CAS No. 2445749-39-1

Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Cat. No.: B2783235
CAS No.: 2445749-39-1
M. Wt: 268.11
InChI Key: ZDCDNGOCFBUTRW-SBSPUUFOSA-N
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Description

Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.

Scientific Research Applications

Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Safety and Hazards

The safety and hazards associated with “Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride” are not explicitly mentioned in the available resources . Safety and hazard information is important for handling and storage, and can include toxicity information and precautions for use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chloro-3-fluorobenzaldehyde and methylamine.

    Reduction: The intermediate is then subjected to a reduction reaction to form the desired amine.

    Esterification: The amine is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride
  • Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride

Uniqueness

Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms, which contribute to its distinct reactivity and functionality compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCDNGOCFBUTRW-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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